2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate
Description
Historical Context of Halogenated Pyridinyl Carbamates
Halogenated pyridinyl carbamates emerged as critical pharmacophores in the late 20th century, driven by the need for compounds with improved target selectivity and resistance to enzymatic degradation. Early work focused on mono-halogenated pyridines, where chlorine or fluorine atoms were introduced to enhance lipophilicity and intermolecular interactions. The integration of carbamate groups, known for their hydrolytic stability and hydrogen-bonding capacity, marked a significant advancement. For instance, p-pyridinyl oxime carbamates demonstrated exceptional DNA-binding affinity due to their ability to form stable complexes with nucleic acids . These studies established halogenated pyridinyl carbamates as versatile scaffolds for designing bioactive molecules.
The trifluoromethyl group’s introduction revolutionized this domain by imparting electron-withdrawing effects that stabilize adjacent carbamate linkages while enhancing membrane permeability. This modification addressed historical challenges associated with rapid hydrolysis of carbamates in physiological environments. Comparative analyses of chloro- and trifluoromethyl-substituted carbamates revealed that the latter exhibit superior metabolic stability, as the -CF₃ group reduces nucleophilic attack on the carbamate carbonyl .
Significance of Bis-pyridinyl Carbamate Motifs in Medicinal Chemistry
Bis-pyridinyl carbamates, characterized by two pyridinyl groups flanking a central carbamate core, represent a structural paradigm that balances rigidity and flexibility. The dual pyridinyl moieties enable π-π stacking interactions with aromatic residues in enzyme active sites, while the carbamate linker provides a hydrogen-bond acceptor for stabilizing protein-ligand complexes. Recent work on bis-pyridinyl-tetrazines demonstrated that such motifs facilitate tautomerization and payload release in drug delivery systems, highlighting their utility in prodrug design .
In the target compound, the ethylenediamine spacer between the pyridinyl groups introduces conformational flexibility, allowing adaptation to diverse binding pockets. This design mirrors strategies employed in 5-aryl-cyclopenta[c]pyridine derivatives, where substituent positioning significantly influences antiviral and fungicidal activities . The para-chlorophenyl carbamate terminus further augments hydrophobic interactions, a feature leveraged in DNA-intercalating agents to improve binding constants (K~b~) by up to 10⁶ M⁻¹ .
Evolutionary Development of Trifluoromethylpyridine-Based Compounds
The evolution of trifluoromethylpyridine derivatives has been guided by structure-activity relationship (SAR) studies linking substituent patterns to bioactivity. Early derivatives focused on mono-trifluoromethylpyridines, but the introduction of additional halogen atoms (e.g., chlorine) at strategic positions markedly enhanced potency. For example, cerbinal-inspired cyclopenta[c]pyridines with meta-methoxyphenyl substitutions exhibited 53.8% protection against tobacco mosaic virus (TMV) at 500 μg/mL, outperforming commercial antivirals .
The target compound’s 3-chloro-5-trifluoromethyl-2-pyridinyl groups exemplify this evolutionary trend. Chlorine at position 3 enhances halogen bonding with protein residues, while the -CF₃ group at position 5 stabilizes the pyridine ring’s electron-deficient state, facilitating interactions with electron-rich biological targets. Molecular docking studies of analogous compounds suggest that these substituents improve binding affinity by 2–3 kcal/mol compared to non-halogenated analogs .
Structure-Function Relationship Paradigms
Critical structure-function relationships in the compound can be dissected as follows:
- Halogenation Effects : The 3-chloro and 5-trifluoromethyl groups synergistically enhance target affinity. Chlorine’s polarizability enables halogen bonding, while -CF₃’s electronegativity modulates the pyridine ring’s electron density, reducing susceptibility to oxidative metabolism .
- Carbamate Linkage : The N-(4-chlorophenyl)carbamate group serves as a hydrolytically stable hydrogen-bond acceptor. Studies on p-chlorophenyl carbamates demonstrated a 15-fold increase in half-life (t~½~) compared to alkyl carbamates in serum .
- Ethylenediamine Spacer : The -(CH₂)₂NH- linker balances rigidity and flexibility, enabling optimal positioning of the pyridinyl groups for simultaneous interactions. This design parallels bis-pyridinyl-tetrazines, where spacer length critically influences tautomerization rates .
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3F6N5O2/c24-15-1-3-16(4-2-15)36-21(38)39-8-7-37(20-18(26)10-14(12-35-20)23(30,31)32)6-5-33-19-17(25)9-13(11-34-19)22(27,28)29/h1-4,9-12H,5-8H2,(H,33,34)(H,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBKUXDFNVKAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]ethyl N-(4-chlorophenyl)carbamate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 465.78 g/mol. The structure includes multiple functional groups, including a carbamate moiety and trifluoromethyl-substituted pyridine rings, contributing to its biological activity.
Antibacterial Properties
Research indicates that compounds similar to this molecule exhibit antibacterial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. For instance, analogs of this compound have shown submicromolar inhibition of the Sfp-PPTase without affecting human orthologs, suggesting a selective antibacterial action that minimizes cytotoxic effects on human cells .
Structure-Activity Relationship (SAR)
The structural modifications in the compound significantly influence its biological activity. For example, studies have shown that substituents on the pyridine ring can enhance or diminish potency against specific bacterial targets. The presence of electron-withdrawing groups, such as trifluoromethyl, has been linked to increased antibacterial efficacy .
Case Study 1: Inhibition of Sfp-PPTase
In a study involving the compound ML267, which shares structural similarities with our target compound, researchers demonstrated effective inhibition of Sfp-PPTase at sublethal doses. This inhibition led to reduced production of virulence factors in Bacillus subtilis, highlighting the potential for developing targeted antibacterial therapies using this class of compounds .
Case Study 2: Antimicrobial Screening
A screening of various derivatives revealed that modifications to the amino and carbamate groups could enhance antimicrobial properties while maintaining low cytotoxicity in human cell lines. Compounds exhibiting this balance are crucial for therapeutic applications in treating resistant bacterial infections .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Inhibition of Sfp-PPTase by analogs | Potential for selective antibacterial agents |
| Study B | SAR analysis showing potency variations | Guide for future drug design |
| Study C | Low cytotoxicity in human cells | Favorable for therapeutic use |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of trifluoromethylpyridines, including the compound , exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in cancer therapies .
- A study demonstrated that certain derivatives showed significant efficacy against various cancer cell lines, including those resistant to conventional treatments. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
-
Antimicrobial Properties :
- Trifluoromethylpyridine derivatives have been explored for their antimicrobial activities. The presence of the chloro and trifluoromethyl groups can enhance the interaction with microbial enzymes or receptors, leading to increased potency against bacterial strains .
- In vitro studies have shown that these compounds can inhibit the growth of pathogens, suggesting potential applications in developing new antibiotics or antifungal agents.
-
Neurological Applications :
- Some studies have suggested that compounds similar to this carbamate may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Their ability to penetrate the blood-brain barrier due to their lipophilic nature is a significant advantage .
Agrochemical Applications
- Pesticide Development :
- The compound's structure suggests potential use as a pesticide or herbicide. The trifluoromethyl group is known to improve the biological activity of agrochemicals by enhancing their stability and efficacy under various environmental conditions .
- Research has indicated that similar compounds can effectively target specific pests while minimizing harm to beneficial insects, making them valuable in sustainable agriculture practices.
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Significant cell line inhibition |
| Antimicrobial agents | Growth inhibition of bacterial strains | |
| Neuroprotective agents | Potential protective effects against neurodegeneration | |
| Agrochemicals | Pesticides | Effective against targeted pests |
Case Studies
-
Anticancer Efficacy Study :
- A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of trifluoromethylpyridine derivatives, including the compound discussed. Results showed that these compounds inhibited tumor growth in xenograft models significantly compared to control groups, demonstrating their potential as novel anticancer drugs .
-
Antimicrobial Activity Assessment :
- Another research effort focused on evaluating the antimicrobial properties of similar compounds against various strains of bacteria and fungi. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than existing antibiotics, suggesting they could be developed into effective treatments for resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent and Functional Group Variations
2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-N-[(4-Chlorophenyl)Methyl]Acetamide (CAS 478063-70-6)
- Molecular Formula : C₁₅H₁₁Cl₂F₃N₂O
- Molar Mass : 363.16 g/mol
- Key Differences: Lacks the carbamate group and extended aminoethyl linkages. The simpler acetamide structure may reduce metabolic stability compared to the carbamate-containing target compound.
2-[[4-(4-Chlorophenyl)-5-Pyridin-4-Yl-1,2,4-Triazol-3-Yl]Sulfanyl]-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide
- Molecular Formula : C₁₇H₁₂Cl₂F₃N₅OS
- Key Differences : Incorporates a triazole ring and sulfanyl (-S-) group instead of carbamate.
- Physicochemical Impact : The sulfanyl group may enhance hydrogen bonding, improving solubility compared to the carbamate .
N-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-2-[[5-(4-Fluorophenyl)-4-Methyl-1,2,4-Triazol-3-Yl]Sulfanyl]Acetamide (CAS 571949-21-8)
- Molecular Formula : C₁₇H₁₂ClF₄N₅OS
- Key Differences : Features a 4-fluorophenyl-substituted triazole and methyl group, increasing lipophilicity (log P ~3.5 estimated).
- Bioactivity : Enhanced cellular uptake due to fluorine’s electron-withdrawing effects, but reduced hydrolytic stability compared to carbamates .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s trifluoromethyl and chloro substituents likely increase log P compared to simpler analogs, favoring blood-brain barrier penetration .
- Solubility : High pKa (~12.62) suggests low ionization at physiological pH, reducing aqueous solubility but enhancing tissue retention .
Q & A
Q. What computational approaches are best suited for predicting metabolic pathways?
- Methodological Answer : Apply in silico tools like Meteor Nexus or GLORYx to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte models, as done for trifluoromethylpyridine-based pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
